![molecular formula C11H14F3N B1492584 2-Benzyl-4,4,4-trifluorobutan-1-amine CAS No. 2027732-99-4](/img/structure/B1492584.png)
2-Benzyl-4,4,4-trifluorobutan-1-amine
Overview
Description
“2-Benzyl-4,4,4-trifluorobutan-1-amine” is a chemical compound with the molecular formula C11H14F3N. It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “2-Benzyl-4,4,4-trifluorobutan-1-amine” were not found, similar compounds have been synthesized using Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of “2-Benzyl-4,4,4-trifluorobutan-1-amine” consists of a benzyl group attached to a trifluorobutan-1-amine.Scientific Research Applications
Asymmetric Synthesis and Catalysis
Research has demonstrated the utility of similar fluorinated compounds in asymmetric synthesis, highlighting the development of chiral N-acylhydrazones for imparting facial selectivity in additions to C=N bonds. This is crucial for the synthesis of homoallylic N-trifluoroacetamides, which can be further elaborated into diversely functionalized building blocks, expanding the applications of C-C bond construction approaches to asymmetric amine synthesis (Friestad, Korapala, & Ding, 2006).
Coordination Chemistry and Material Science
Studies on coordination polymers based on fluorinated β-diketonate compounds with pyrimidin-2-amine, among others, prepared copper(II) and zinc(II) complexes, demonstrating the role of fluorinated components in forming stable and potentially functional materials for applications in catalysis, separation, and electronic materials (Perdih, 2016).
Organic Synthesis and Drug Development
The synthesis of sterically hindered primary amines, including those with α-trifluoromethyl functionality, showcases the utility of photoredox catalysis in creating complex amines from simple oximes and cyanoarenes. This method points to the potential of fluorinated amines in drug development and synthesis of bioactive compounds, where the presence of fluorine can significantly alter the physical, chemical, and biological properties of molecules (Nicastri, Lehnherr, Lam, DiRocco, & Rovis, 2020).
Advanced Material Applications
The design and synthesis of an amine-decorated luminescent metal-organic framework (MOF) for selective gas/vapor sorption and sensing applications highlight the importance of amine functionalities in creating responsive materials. Such frameworks can be used for environmental monitoring, sensing, and catalysis, underscoring the versatility of fluorinated amines in material science (Das & Mandal, 2018).
Safety and Hazards
properties
IUPAC Name |
2-benzyl-4,4,4-trifluorobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c12-11(13,14)7-10(8-15)6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJLJHVWCAGNCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4,4,4-trifluorobutan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.